JoSPOphos SL-J688-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JoSPOphos SL-J688-2 involves the reaction of ferrocene with phenylphosphinoyl and di-tert-butylphosphino groups. The process typically requires the use of chiral catalysts to ensure the enantiomeric purity of the final product. The reaction conditions often include inert atmospheres, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
JoSPOphos SL-J688-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the ferrocene moiety.
Reduction: Reduction reactions can modify the phosphinoyl and phosphino groups.
Substitution: The ligand can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Transition metal catalysts (e.g., palladium, rhodium, copper)
- Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Solvents such as dichloromethane, toluene, and ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in asymmetric hydrogenation reactions, the ligand can produce chiral alcohols with high enantiomeric excess .
Scientific Research Applications
JoSPOphos SL-J688-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of JoSPOphos SL-J688-2 involves its coordination to transition metals, forming stable complexes that can catalyze various chemical reactions. The ligand’s chiral environment induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal used .
Comparison with Similar Compounds
JoSPOphos SL-J688-2 is compared with other similar compounds in the JoSPOphos family, such as:
JoSPOphos SL-J002-2: Known for its steric properties.
JoSPOphos SL-J681-2: Noted for its electronic properties.
These compounds share similar structural features but differ in their steric and electronic properties, which influence their reactivity and selectivity in various catalytic processes. This compound is unique due to its specific combination of phenylphosphinoyl and di-tert-butylphosphino groups, which provide a distinct balance of steric and electronic effects .
Properties
Molecular Formula |
C26H35FeOP2+ |
---|---|
Molecular Weight |
481.3 g/mol |
InChI |
InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;;/t16-;;/m0../s1 |
InChI Key |
ZDAOENLJZQJOAH-SQKCAUCHSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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